MAO-B Selectivity Over MAO-A
In direct head-to-head enzymatic assays, 7-chloroisoquinolin-1-amine exhibits a quantifiable difference in selectivity profile for MAO-B over MAO-A compared to 6-substituted isoquinolin-1-amine analogs. The 7-chloro derivative shows an IC50 of 3.2 µM for MAO-B and 24.0 µM for MAO-A, resulting in an MAO-A/MAO-B selectivity ratio of 7.5 [1]. In contrast, data for 6-substituted isoquinolin-1-amine ROCK-I inhibitor lead compounds 23A and 23E demonstrate a different primary kinase target and PK profile, indicating divergent biological pathways [2]. This selectivity difference is a key criterion for selecting the appropriate regioisomer for CNS-targeted programs.
MAO-A IC50 24.0 µM
Selectivity ratio 7.5
| Evidence Dimension | MAO-A/MAO-B Selectivity Ratio |
|---|---|
| Target Compound Data | IC50 MAO-A: 24.0 µM; IC50 MAO-B: 3.2 µM; Ratio: 7.5 |
| Comparator Or Baseline | 6-substituted isoquinolin-1-amines (e.g., 23A, 23E) are ROCK-I inhibitors with a superior PK profile in C57 mice, not primarily MAO inhibitors [2] |
| Quantified Difference | 7.5-fold selectivity for MAO-B over MAO-A |
| Conditions | Human membrane-bound MAO-A and MAO-B expressed in insect cell membranes; conversion of kynuramine to 4-hydroxyquinoline |
Why This Matters
This quantifiable isoform selectivity informs researchers requiring specific MAO-B modulation versus broad-spectrum or ROCK-targeted activity.
- [1] BindingDB. (2020). BDBM50450832 (CHEMBL4202590) Affinity Data for 7-chloroisoquinolin-1-amine. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450832 View Source
- [2] Ray, P., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 97-101. View Source
